UCSF924

DRD4 Binding Affinity Functional Potency

Challenge: Dopaminergic tool compounds often lack selectivity, causing off-target activation of D2/D3 receptors and confounding GPCR signaling data. Solution: UCSF924-a highly selective DRD4 partial agonist. - Ki = 3 nM; EC50 = 4.2 nM at human DRD4. - >3300-fold selectivity over D2/D3; no activity against 320 non-olfactory GPCRs at 1 µM. - 7.4-fold bias toward β-arrestin vs. Gαi/o. - Brain-penetrant with validated antipsychotic-like in vivo activity. Ideal for chemical biology and target validation.

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
Cat. No. B2772362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCSF924
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=CC2=O)CNCCCOC3=CC=CC=C3
InChIInChI=1S/C20H22N2O2/c1-15-8-9-19-18(12-15)20(23)13-16(22-19)14-21-10-5-11-24-17-6-3-2-4-7-17/h2-4,6-9,12-13,21H,5,10-11,14H2,1H3,(H,22,23)
InChIKeyRPHDOVLXDYWDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





UCSF924: High-Affinity DRD4 Partial Agonist


UCSF924 (CAS 1434515-70-4), also known as Compound 9-6-24 or ZINC000091726127, is a chemically synthesized small molecule that functions as a potent and highly selective partial agonist for the dopamine D4 receptor (DRD4) . It was developed using high-resolution structural data of the DRD4 receptor and is widely employed as a chemical probe in GPCR research [1]. This compound demonstrates nanomolar binding affinity (Ki = 3 nM) and functional potency (EC50 = 4.2 nM) at the human DRD4 [2]. Crucially, it exhibits a distinct signaling bias and an exceptionally clean selectivity profile, distinguishing it from older, less specific dopaminergic tool compounds [1][3].

Highly selective DRD4 partial agonist with minimal D2/D3 activity – suited for pathway-specific GPCR studies.

Biased agonist profile favoring β-arrestin recruitment over Gαi/o – enables signaling-pathway deconvolution.

Comes with a structurally matched negative control (UCSF924NC) for on-target specificity verification.

UCSF924 Substitution Risks


Substituting UCSF924 with a generic D4 agonist, a non-selective dopamine receptor agonist (e.g., quinpirole), or even a close structural analog (e.g., UCSF924NC) will fundamentally alter experimental outcomes due to critical differences in target engagement, functional selectivity, and off-target activity. UCSF924 is characterized by a unique combination of high DRD4 affinity (Ki = 3 nM) , extreme selectivity (>3300-fold over D2/D3 and no activity against 320 non-olfactory GPCRs at 1 µM) [1], and a distinct 7.4-fold signaling bias toward β-arrestin recruitment over Gαi/o protein activation relative to the reference agonist quinpirole [2]. The recommended negative control analog, UCSF924NC, has a 1/2500-fold reduction in D4 affinity , providing a critical benchmark for confirming on-target effects. Using any alternative compound without this precise profile introduces confounding variables related to polypharmacology or differential signaling pathway activation, thereby compromising the interpretability and reproducibility of data in neurobiological and GPCR signaling studies.

Replacing UCSF924 with a non-selective D2-like agonist (e.g. quinpirole) may introduce polypharmacology and mask DRD4-specific responses.

Other D4 agonists or structural analogs may lack the documented selectivity and β-arrestin bias, shifting signaling outcomes and reproducibility.

Omitting the matched negative control UCSF924NC removes a critical benchmark; target-specific conclusions become more difficult to support.

UCSF924 Differentiation Evidence


Superior DRD4 Affinity and Potency

UCSF924 exhibits picomolar-to-low nanomolar affinity and potency at the human DRD4, a level of target engagement not achieved by the commonly used, non-selective reference agonist quinpirole, which has substantially lower affinity for D4. UCSF924 demonstrates a Ki of 3 nM and an EC50 of 4.2 nM in cellular assays [1][2]. This high potency ensures robust receptor occupancy at low concentrations, minimizing potential off-target effects that arise from high dosing.

Affinity & Potency vs. Quinpirole
Head-to-head
Ki 3 nM EC50 4.2 nM UCSF924
vs
Ki >100 nM lower potency Quinpirole
Supports robust, low-concentration DRD4 engagement with reduced off-target risk.
Radioligand binding and cAMP assays in HEK293T membranes.
DRD4 Binding Affinity Functional Potency Radioligand Binding cAMP Assay

Exceptional DRD4 Selectivity

A key differentiator for UCSF924 is its profound selectivity for DRD4 over the closely related D2 and D3 dopamine receptors, which are common off-targets for many dopaminergic ligands. UCSF924 shows no measurable affinity for D2 or D3 receptors (Ki > 10,000 nM), representing a >3,300-fold selectivity window [1]. This is in stark contrast to compounds like A-412997, another reported D4 agonist, which has been shown to possess significant D2 receptor affinity, thereby confounding its use as a selective tool [2].

Selectivity vs. D2/D3 & A-412997
Head-to-head
Ki >10,000 nM D2 & D3 UCSF924
vs
Ki 18.7 nM D2 A-412997
Eliminates D2/D3-mediated confounding in DRD4 pathway studies.
>3,300-fold window over D2/D3. Radioligand displacement.
Selectivity DRD4 DRD2 DRD3 GPCR Off-Target

β-Arrestin Signaling Bias

UCSF924 is a functionally selective (biased) agonist. Relative to the balanced reference agonist quinpirole, UCSF924 exhibits a 7.4-fold bias towards β-arrestin recruitment over Gαi/o protein-mediated signaling (cAMP inhibition) at the DRD4 receptor [1]. This is a quantifiable and unique aspect of its pharmacology.

β-Arrestin Bias vs. Quinpirole
Head-to-head
7.4 bias factor
Enables pathway-specific dissection of β-arrestin vs Gαi/o signaling.
Tango β-arrestin assay; GloSensor cAMP. Bias factor relative to quinpirole=1.0.
Functional Selectivity Biased Agonism β-Arrestin G Protein Signaling Bias

Clean GPCR Off-Target Profile

UCSF924 has been rigorously profiled against a comprehensive panel of 320 non-olfactory G protein-coupled receptors (GPCRs) and shows no agonist activity at a high concentration of 1 µM . The closest hits within the GPCR superfamily are at serotonin receptors (HTR1A Ki=223 nM, HTR2B Ki=236.67 nM), which are still ~75-fold weaker than its DRD4 affinity [1]. This level of broad-scale selectivity is a hallmark of a high-quality chemical probe and is not commonly available for older or less-characterized D4 ligands.

GPCR Off-Target Profiling
Class-level
No agonist activity at 320 non-olfactory GPCRs at 1 µM
Closest hits: HTR1A Ki 223 nM, HTR2B Ki 237 nM
Confirms DRD4-exclusive pharmacology for complex biological systems.
β-arrestin Tango panel screen. Review for model-specific applicability.
GPCR Off-Target Profiling Selectivity Chemical Probe

Matched Negative Control Availability

The availability of a well-characterized, structurally matched negative control compound, UCSF924NC, is a critical asset for experimental rigor. UCSF924NC is a close structural analog of UCSF924 but exhibits a 1/2500-fold reduction in affinity for DRD4 [1]. This paired compound allows researchers to definitively distinguish DRD4-mediated effects from potential off-target or assay-specific artifacts. This is a standard recommended by the Chemical Probes Portal for high-quality probe usage [2].

Negative Control UCSF924NC
Head-to-head
Ki 3 nM UCSF924
vs
Ki ~7.5 µM UCSF924NC
Essential matched-pair control for attributing effects to DRD4 agonism.
~2,500-fold affinity reduction. Radioligand binding on human DRD4.
Negative Control Chemical Probe Matched Pair UCSF924NC Specificity Control

In Vivo Brain Penetration and Efficacy

Beyond its in vitro profile, UCSF924 has demonstrated clear in vivo activity and brain penetration. It was confirmed to penetrate the brain in mouse models and exhibits antipsychotic-like properties in pharmacological and genetic animal models [1][2]. This in vivo validation, while not yet defined by a formal PK/PD dataset, provides a crucial bridge between its cellular pharmacology and potential behavioral or disease-relevant outcomes, a feature not well-established for many other experimental D4 ligands.

In Vivo Brain Penetration & Activity
Supporting evidence
Mouse brain penetration confirmed; antipsychotic-like behavioral model response reported.
Supports transition from cell-based to behavioral neuroscience studies.
Limited formal PK/PD data; endpoint context requires validation.
In Vivo Pharmacokinetics Brain Penetration Antipsychotic Behavioral Model

UCSF924 Application Scenarios


Target Validation and Pathway Deconvolution

Utilize UCSF924 and its matched negative control UCSF924NC to unambiguously link a biological phenotype to DRD4 agonism. The >3,300-fold selectivity over D2/D3 receptors [1] and clean profile against 320 GPCRs ensures that any observed effect is not due to off-target activity. This is the gold-standard approach for chemical biology and target validation studies, where definitive proof of target engagement is paramount for publication in high-impact journals.

β-Arrestin Biased Signaling Investigation

Employ UCSF924's 7.4-fold bias towards β-arrestin recruitment over Gαi/o activation (relative to quinpirole) [2] to dissect the functional consequences of DRD4 signaling pathways. By comparing the effects of UCSF924 to a balanced agonist like quinpirole, researchers can identify which cellular and in vivo responses are specifically driven by the β-arrestin pathway. This application is critical for developing next-generation therapeutics with potentially improved efficacy and reduced side-effect profiles.

Behavioral Pharmacology and Disease Modeling

Leverage UCSF924's documented brain penetration and antipsychotic-like activity in rodent models [3][4] to study the role of DRD4 in complex behaviors and neuropsychiatric disorders. Its robust in vitro selectivity profile reduces the complexity of interpreting in vivo findings. This scenario is ideal for neuroscience labs seeking to move beyond purely cellular models to explore DRD4's function in circuits related to cognition, attention, or psychosis.

Assay Development and Screening

Use UCSF924 as a high-affinity reference agonist (Ki = 3 nM, EC50 = 4.2 nM) [5] to develop and validate robust screening assays for DRD4, including radioligand binding, cAMP, β-arrestin recruitment, and label-free phenotypic assays. Its well-defined pharmacology makes it an ideal positive control for establishing assay windows, determining Z'-factor, and benchmarking the potency and efficacy of new chemical entities in drug discovery campaigns.

Application
Selection Property
Validation Focus
DRD4 target validation & pathway deconvolution
High selectivity over D2/D3 & matched negative control pair
On-target phenotype confirmation and off-target exclusion
β-arrestin biased signaling investigation
Documented β-arrestin-biased agonism profile
Pathway-specific cellular and behavioral readout dissection
Behavioral pharmacology & disease-model studies
In vivo brain penetration and behavioral model response
Circuit-level DRD4 function in cognition/psychosis models
Assay development & screening
High-affinity DRD4 reference agonist with defined pharmacology
Assay window determination and Z'-factor benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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